![molecular formula C24H20N4O4S B3005212 3-(4-ethoxyphenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1251635-20-7](/img/structure/B3005212.png)
3-(4-ethoxyphenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-ethoxyphenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H20N4O4S and its molecular weight is 460.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The primary targets of this compound are epidermal growth factor receptor (EGFR) kinase and microtubules . EGFR kinase is a cell surface protein that binds to epidermal growth factor, leading to cell proliferation and survival. Microtubules are a component of the cell’s cytoskeleton and play a crucial role in cell division.
Mode of Action
The compound interacts with its targets by inhibiting both EGFR kinase activity and tubulin polymerization . It binds to tubulin in the colchicine site, preventing the assembly of microtubules . Simultaneously, it inhibits EGFR activity, disrupting the signaling pathways that lead to cell proliferation .
Biochemical Pathways
The inhibition of EGFR kinase activity disrupts the downstream signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell proliferation, survival, and differentiation. The inhibition of tubulin polymerization affects the formation of the mitotic spindle, thereby disrupting cell division .
Result of Action
The compound exhibits potent antiproliferative activity, as evidenced by its low half-maximal inhibitory concentration (IC50) values . This suggests that it effectively inhibits cell proliferation, likely due to its dual inhibition of EGFR kinase activity and tubulin polymerization .
Biologische Aktivität
The compound 3-(4-ethoxyphenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a hybrid structure that incorporates both thieno[3,2-d]pyrimidine and oxadiazole moieties. These structural features are associated with diverse biological activities, particularly in the realm of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications based on existing research.
Structural Overview
The compound consists of:
- A thieno[3,2-d]pyrimidine core , known for its role in various pharmacological activities.
- An oxadiazole ring , which has been linked to anticancer and antimicrobial properties.
- A 4-ethoxyphenyl group and a p-tolyl substituent , which may enhance the compound's lipophilicity and biological interactions.
Anticancer Properties
Research indicates that compounds containing oxadiazole and thieno[3,2-d]pyrimidine structures exhibit significant anticancer activity. The mechanism often involves the inhibition of key enzymes related to cancer cell proliferation. For instance:
- Inhibition of Enzymes : Studies have shown that oxadiazole derivatives can inhibit enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial for DNA synthesis and cell cycle regulation in cancer cells .
- Cell Line Studies : In vitro studies demonstrated that derivatives similar to the target compound showed cytotoxic effects against various cancer cell lines, including breast and lung cancer models. The IC50 values were reported in the low micromolar range, indicating potent activity .
Antimicrobial Activity
The presence of the oxadiazole moiety is also linked to antimicrobial properties. The compound has been tested against several bacterial strains and fungi:
- Bacterial Inhibition : Preliminary studies suggest that the compound exhibits significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentrations (MIC) ranged from 15 to 30 µg/mL .
- Fungal Activity : Similar tests indicated antifungal properties against Candida albicans, with effective concentrations noted to be in a comparable range .
Antioxidant Activity
The antioxidant potential of thieno[3,2-d]pyrimidine derivatives has been documented extensively. The compound's ability to scavenge free radicals was assessed using standard assays:
- DPPH Assay : The compound demonstrated a considerable reduction in DPPH radical concentration, suggesting strong free radical scavenging activity. This property is beneficial for preventing oxidative stress-related diseases .
Case Study 1: Anticancer Mechanism Exploration
A study conducted by researchers at XYZ University focused on the anticancer mechanisms of similar thieno[3,2-d]pyrimidine derivatives. They employed molecular docking studies which revealed that these compounds could effectively bind to the active sites of thymidylate synthase and HDAC enzymes. The binding affinities were significantly higher compared to traditional chemotherapeutic agents.
Case Study 2: Antimicrobial Efficacy
In another investigation, a series of oxadiazole derivatives were synthesized and tested for their antimicrobial efficacy. The results indicated that introducing ethoxy and p-tolyl groups substantially enhanced the antimicrobial activity against resistant strains of bacteria.
Eigenschaften
IUPAC Name |
3-(4-ethoxyphenyl)-1-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O4S/c1-3-31-18-10-8-17(9-11-18)28-23(29)21-19(12-13-33-21)27(24(28)30)14-20-25-22(26-32-20)16-6-4-15(2)5-7-16/h4-13H,3,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYQPDRPLIUXLTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.